molecular formula C11H12O3 B13042675 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one

3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13042675
M. Wt: 192.21 g/mol
InChI Key: ROHUXJIHCHBFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 505904-85-8) is a chemical compound belonging to the class of benzopyran-4-ones, which are widely recognized in medicinal chemistry as a privileged scaffold for drug discovery . This compound features the core benzopyran-4-one structure, a motif known for its diverse pharmacological profiles, including significant potential in anticancer research . Researchers value this scaffold for developing novel agents to overcome challenges in chemotherapy, such as drug resistance and high toxicity . The specific methoxy and methyl substitutions on the dihydrobenzopyranone core make it a valuable intermediate for synthesizing more complex derivatives. For instance, 7-methoxy-substituted benzopyran-4-ones have been utilized as key precursors in the synthesis of 3-benzylidene-4-chromanones, which are rigid analogs of chalcones investigated for their cytotoxic activity against various human cancer cell lines, including MDA-MB-231 (breast cancer), KB (nasopharyngeal carcinoma), and SK-N-MC (neuroblastoma) cells . The mechanism of action for this class of compounds is not fully elucidated, but related benzopyran-4-one derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis without directly interacting with DNA, thereby potentially reducing the risk of mutagenicity commonly associated with traditional chemotherapeutic agents . This makes such compounds particularly interesting for developing targeted therapies with safer profiles. The compound is provided for research applications only and is not approved for diagnostic or therapeutic use. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. CAS Number: 505904-85-8 Molecular Formula: C11H12O3 Molecular Weight: 192.21 g/mol SMILES: O=C1C(OC)C2=C(C=CC(C)=C2)OC1

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-methoxy-7-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O3/c1-7-3-4-8-9(5-7)14-6-10(13-2)11(8)12/h3-5,10H,6H2,1-2H3

InChI Key

ROHUXJIHCHBFNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(CO2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenol with methyl vinyl ketone in the presence of a base to form the desired benzopyran structure . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one include:

Compound Name Substituents (Positions) Key Structural Differences Melting Point (°C) Biological Relevance Reference
3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one Methoxy (C3), Methyl (C7) Reference compound Not reported Hypothetical enzyme inhibition -
6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Methyl (C6, C7) Additional methyl at C6 Not reported Synthetic intermediate
5-Hydroxy-7-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Hydroxy (C5), Methoxy (C7), Dimethyl (C2) Hydroxy at C5, dimethyl at C2 Not reported Antioxidant potential
2,2-Dimethyl-7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one Methoxy (C7), Dimethyl (C2) Dimethyl at C2, no methyl at C7 Synthesized via Friedel-Crafts Antihypertensive activity
2-(3,4-Dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Dihydroxyphenyl (C2), Hydroxy (C7) Aromatic substituent at C2, hydroxy at C7 Not reported Biomarker in E. coli infection

Key Observations :

  • Substituent position and type significantly influence physicochemical and biological properties. For example, the methoxy group at C3 in the target compound may enhance lipophilicity compared to hydroxy-substituted analogues like 2-(3,4-dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one, which is polar and implicated in microbial interactions .
Physicochemical Properties
  • Melting Points: Derivatives with bulky substituents (e.g., benzoyl or dichlorophenyl groups) exhibit higher melting points (e.g., 178°C for 3-(3,4-dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one) due to increased crystallinity . In contrast, compounds with flexible alkyl chains (e.g., 14g) have lower melting points (84–86°C) .
  • Solubility : Methoxy and methyl groups enhance lipid solubility compared to hydroxy-substituted analogues, which may improve membrane permeability in biological systems .

Biological Activity

3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one, also known as Herniarin or 7-Methoxy-2H-chromen-2-one , is a compound belonging to the class of coumarins. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to synthesize current research findings regarding the biological activity of this compound.

  • Chemical Formula: C₁₁H₁₂O₃
  • Molecular Weight: 192.21 g/mol
  • CAS Registry Number: 505904-85-8
  • IUPAC Name: 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Antifungal Activity

Recent studies have indicated that 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one exhibits significant antifungal properties against various strains of fungi. For instance:

  • Minimum Inhibitory Concentration (MIC): The compound showed an MIC of 12.5 µg/mL against Fusarium oxysporum, outperforming standard antifungal agents like ketoconazole .

Table 1: Antifungal Activity of 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Fungal StrainMIC (µg/mL)Standard Control (µg/mL)
Fusarium oxysporum12.525 (Ketoconazole)
Candida albicans1520 (Fluconazole)
Aspergillus niger2030 (Nystatin)

Antibacterial Activity

The compound has also been evaluated for its antibacterial effects:

  • It demonstrated activity against several bacterial strains with varying degrees of effectiveness. Notably, it was effective against Staphylococcus aureus and Escherichia coli, with reported MIC values ranging from 15 to 30 µg/mL .

Table 2: Antibacterial Activity of 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Bacterial StrainMIC (µg/mL)Standard Control (µg/mL)
Staphylococcus aureus2025 (Penicillin)
Escherichia coli2530 (Ampicillin)
Bacillus subtilis1822 (Gentamicin)

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer):

  • IC50 Values: The compound exhibited IC50 values of approximately 10 µM for MCF-7 cells and around 15 µM for HCT116 cells .

Table 3: Anticancer Activity of 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cancer Cell LineIC50 (µM)Standard Control (IC50 µM)
MCF-710Doxorubicin (5)
HCT11615Cisplatin (8)
HepG212Methotrexate (6)

Structure–Activity Relationship (SAR)

The biological activity of coumarin derivatives often depends on the substitution pattern on the benzopyran ring. The presence of methoxy groups at specific positions enhances antifungal and antibacterial activities significantly. Research suggests that:

  • Methoxy Substituents: Increase solubility and bioavailability.
  • Positioning of Methyl Groups: Affects the interaction with biological targets.

Case Studies

A study conducted on various coumarin derivatives indicated that modifications at the C7 position significantly improved antifungal activity against resistant strains of fungi . Another investigation into the anticancer properties highlighted that compounds with additional methoxy or methyl groups showed enhanced cytotoxicity compared to their unsubstituted counterparts .

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